molecular formula C10H9N3O3S B2958717 {[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid CAS No. 1556700-90-3

{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid

Cat. No.: B2958717
CAS No.: 1556700-90-3
M. Wt: 251.26
InChI Key: HUVHJNZTFWUENY-UHFFFAOYSA-N
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Description

{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid is a chemical compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring structure. This particular compound has shown potential in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions. The resulting oxadiazole ring is then further modified to introduce the pyridine and thioacetic acid groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid can undergo various chemical reactions, including:

  • Oxidation: : The thioacetic acid group can be oxidized to a carboxylic acid.

  • Reduction: : The pyridine ring can be reduced to form a piperidine derivative.

  • Substitution: : The oxadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : {[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thiocarboxylic acid}

  • Reduction: : Piperidine derivatives

  • Substitution: : Amine or alcohol derivatives of the oxadiazole ring

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

  • Industry: : Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

{[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetic acid is compared to other similar compounds, such as:

  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: : Similar oxadiazole structure but different functional groups.

  • 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: : Contains an additional furazan ring and amino group.

  • 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: : Multicyclic structure with nitro groups.

These compounds differ in their functional groups and structural complexity, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-6-12-10(16-13-6)7-2-3-8(11-4-7)17-5-9(14)15/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVHJNZTFWUENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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